molecular formula C18H18N4O4 B2474912 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide CAS No. 1235394-56-5

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide

Cat. No.: B2474912
CAS No.: 1235394-56-5
M. Wt: 354.366
InChI Key: PXDGWERBGDOMHD-UHFFFAOYSA-N
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Description

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
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Scientific Research Applications

Antinociceptive Activity

Research on derivatives of pyridazinone, which are structurally related to the compound , has demonstrated significant antinociceptive effects. For instance, a study on 3(2H)-Pyridazinone derivatives reported the synthesis of compounds with notable antinociceptive activity, suggesting their potential application in pain management (Dogruer, Şahin, Ünlü, & Ito, 2000).

Antioxidant and Anticancer Activity

Another study on the derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a resemblance to the compound of interest, highlighted their antioxidant properties. Some derivatives were found to have antioxidant activity superior to ascorbic acid, along with anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, indicating their potential for therapeutic applications (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Heterocyclic Compound Transformations

Research on the transformations of related pyridazine rings into other heterocyclic compounds like imidazopyridines and diazaaceanthrylenes has been documented, illustrating the compound's versatility in chemical synthesis and the potential for creating a variety of biologically active derivatives (Kolar, Tislér, & Pizzioli, 1996).

Anti-inflammatory Agents

A study focused on the synthesis and biological evaluation of aminothiazoles and related derivatives as potential anti-inflammatory agents, demonstrating the broader applicability of pyridazine and propanamide derivatives in the development of anti-inflammatory medications (Thabet, Helal, Salem, & Abdelaal, 2011).

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-25-14-6-4-13(5-7-14)15-8-9-17(23)22(20-15)12(2)18(24)19-16-10-11-26-21-16/h4-12H,3H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDGWERBGDOMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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